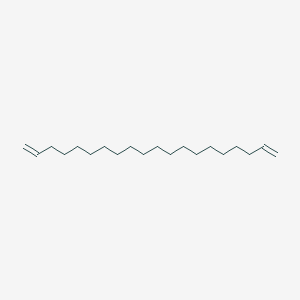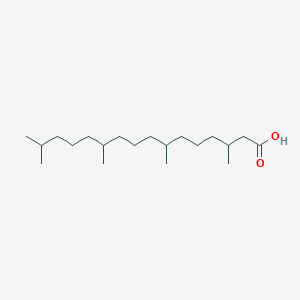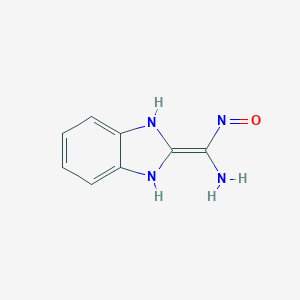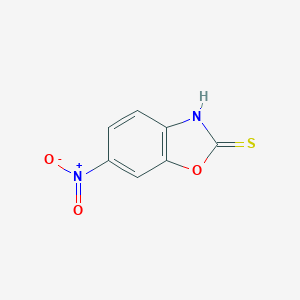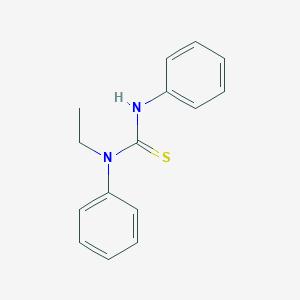
N-Ethyl-N,N'-diphenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N,N'-diphenylthiourea (ETU) is an organic compound with the chemical formula C15H16N2S. It is a white crystalline powder that is soluble in organic solvents. ETU has been widely used in scientific research as a tool to investigate the mechanism of action of various enzymes and proteins.
Mecanismo De Acción
N-Ethyl-N,N'-diphenylthiourea inhibits the activity of xanthine oxidase by binding to the enzyme's molybdenum cofactor. This prevents the enzyme from catalyzing the conversion of hypoxanthine to xanthine and then to uric acid. The inhibition of xanthine oxidase activity by N-Ethyl-N,N'-diphenylthiourea can lead to a decrease in the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
N-Ethyl-N,N'-diphenylthiourea has been shown to have antioxidant properties. It can scavenge reactive oxygen species and protect cells and tissues from oxidative damage. N-Ethyl-N,N'-diphenylthiourea has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Ethyl-N,N'-diphenylthiourea is a useful tool for investigating the mechanism of action of various enzymes and proteins. It is easy to synthesize and relatively inexpensive. However, N-Ethyl-N,N'-diphenylthiourea has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.
Direcciones Futuras
There are several future directions for research on N-Ethyl-N,N'-diphenylthiourea. One area of interest is the development of N-Ethyl-N,N'-diphenylthiourea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-Ethyl-N,N'-diphenylthiourea on cancer cells. N-Ethyl-N,N'-diphenylthiourea has been shown to inhibit the growth of some cancer cell lines, and further research in this area could lead to the development of new cancer therapies. Finally, the use of N-Ethyl-N,N'-diphenylthiourea as a tool for investigating the effects of reactive oxygen species on aging and age-related diseases is another area of potential research.
Métodos De Síntesis
N-Ethyl-N,N'-diphenylthiourea can be synthesized by the reaction of ethylamine with diphenylthiourea in the presence of a catalyst such as sulfuric acid. The reaction yields N-Ethyl-N,N'-diphenylthiourea and water as byproducts. The purity of N-Ethyl-N,N'-diphenylthiourea can be improved by recrystallization from organic solvents.
Aplicaciones Científicas De Investigación
N-Ethyl-N,N'-diphenylthiourea has been used as a tool in scientific research to investigate the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. N-Ethyl-N,N'-diphenylthiourea has also been used to study the effects of reactive oxygen species on cells and tissues.
Propiedades
Número CAS |
15093-51-3 |
|---|---|
Nombre del producto |
N-Ethyl-N,N'-diphenylthiourea |
Fórmula molecular |
C15H16N2S |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-ethyl-1,3-diphenylthiourea |
InChI |
InChI=1S/C15H16N2S/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18) |
Clave InChI |
CGUZBKOFKLEPPX-UHFFFAOYSA-N |
SMILES isomérico |
CCN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S |
SMILES |
CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Otros números CAS |
15093-51-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




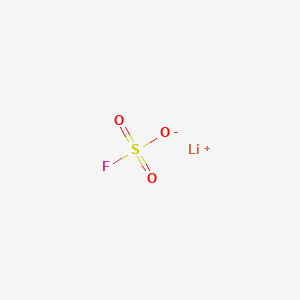
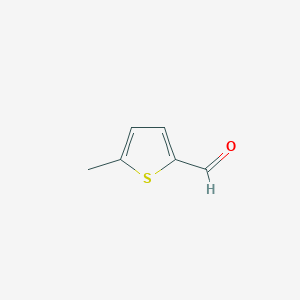
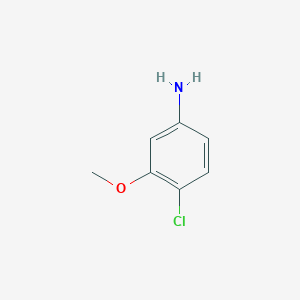
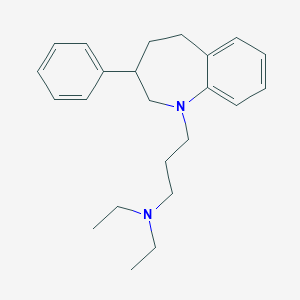
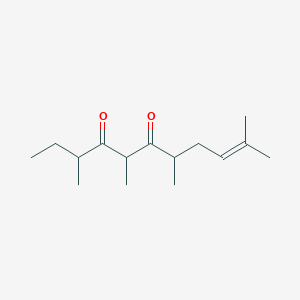
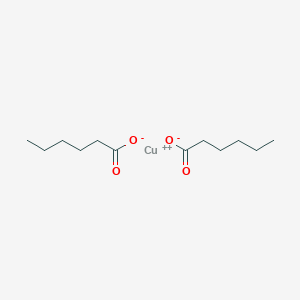
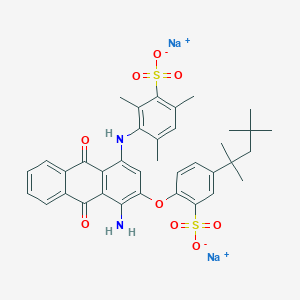
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
